4-Methoxy-2-methyl-5-nitrobenzoic acid
Description
4-Methoxy-2-methyl-5-nitrobenzoic acid (CAS: 28823-16-7) is a substituted benzoic acid derivative featuring methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups at positions 4, 2, and 5, respectively, on the aromatic ring. Its molecular formula is C₉H₉NO₅ (molecular weight: 211.17 g/mol), as inferred from structurally similar compounds . This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
CBOCDPFTDSZWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The structural and functional diversity of nitrobenzoic acid derivatives arises from variations in substituent positions and types. Key analogs include:
Positional Isomers
- 5-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 857599-32-7): Methoxy (5), methyl (4), nitro (2). Shares the same molecular formula (C₉H₉NO₅) but differs in substituent arrangement, leading to distinct reactivity in electrophilic substitution reactions .
- 5-Methoxy-2-methyl-4-nitrobenzoic acid (CAS: 1401423-31-1): Methoxy (5), methyl (2), nitro (4). Marketed by GLPBIO for drug discovery research, highlighting the importance of nitro group positioning in biological activity .
Substituent Variations
- 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0): Replaces methoxy with chloro (-Cl) at position 4. The electron-withdrawing Cl group enhances acidity compared to methoxy derivatives, influencing solubility and reactivity .
- Melting point: 191–194°C. A common reagent in organic synthesis, demonstrating the role of nitro group placement in crystallinity .
- 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid : Benzyloxy (-OBn) at position 4 increases steric bulk, impacting its utility in coupling reactions. Offered by Georganics for pilot-scale synthesis .
Physical and Chemical Properties
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